Cas no 59979-59-8 (2-Methylpropanoic acid (3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester)
![2-Methylpropanoic acid (3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester structure](https://ja.kuujia.com/scimg/cas/59979-59-8x500.png)
59979-59-8 structure
商品名:2-Methylpropanoic acid (3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester
CAS番号:59979-59-8
MF:C19H26O7
メガワット:366.405546665192
CID:379333
2-Methylpropanoic acid (3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester 化学的及び物理的性質
名前と識別子
-
- Propanoic acid,2-methyl-,(3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester (9CI)
- 2-Methylpropanoic acid (3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester
- 6,9-Epoxycyclodeca[b]furan,propanoic acid deriv.
- Propanoicacid, 2-methyl-,2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester, [3aR-(3aR*,4R*,6S*,8S*,9S*,10Z,11aR*)]-
- Tagitinin B
- CID 101967036
- PubChem ID: 101967036
- Propanoic acid, 2-methyl-, (3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester (9CI)
-
- インチ: 1S/C19H26O7/c1-9(2)16(21)25-13-7-18(5)8-14(20)19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h6,9,12-15,20,23H,4,7-8H2,1-3,5H3/b10-6-/t12-,13-,14+,15+,18-,19+/m1/s1
- InChIKey: LTBIOJZYGWJYTH-COZIICTNSA-N
- ほほえんだ: O1[C@]2(C(C)=C[C@@H]3[C@H](C(=C)C(=O)O3)[C@@H](C[C@]1(C)C[C@@H]2O)OC(C(C)C)=O)O |c:3|
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 681
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): 0.907
2-Methylpropanoic acid (3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
59979-59-8 (2-Methylpropanoic acid (3aR,4R,6S,8S,9S,10Z,11aR)-2,3,3a,4,5,6,7,8,9,11a-decahydro-8,9-dihydroxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester) 関連製品
- 2171685-72-4(1,1-dimethyl-10-propyl-2,6-dioxa-9-azaspiro4.5decane)
- 2649068-00-6(7-(isocyanatomethyl)-1-methyl-1H-indole)
- 2227649-57-0(4-(3R)-3-aminobutyl-5-bromo-2-methoxyphenol)
- 864068-85-9(2,4-Diphenyl-1,3-thiazole-5-carbaldehyde)
- 100907-37-7(5-Butyl-2-phenylpyridine)
- 422278-67-9(N-(2-{(3-fluorophenyl)methylsulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-3-(1H-indol-3-yl)propanamide)
- 1806017-40-2(2,3-Difluoro-4-(difluoromethyl)pyridine-6-acetic acid)
- 1549058-97-0(1,3,5-Triazin-2-amine, 4-chloro-6-(3-isoxazolyl)- )
- 2229584-95-4(5-(3-aminopropanoyl)thiophene-3-carbonitrile)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
